Sodium sulfosalicylate

Clinical Chemistry Urinalysis Protein Precipitation

Choose Sodium Sulfosalicylate (CAS 1300-64-1) for its unparalleled performance in critical analytical workflows. Its unique non-interference in paraquat toxicology assays prevents false positives seen with TCA. For urinary protein measurement, combining it with sodium sulfate achieves superior precision (CV 3.97%) over TCA (5.93%). This makes it an essential, method-critical reagent for clinical, forensic, and industrial labs demanding the highest accuracy, making it a strategic procurement choice to ensure regulatory compliance and method reliability.

Molecular Formula C7H4Na2O6S
Molecular Weight 262.1476
CAS No. 1300-64-1
Cat. No. B1143499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium sulfosalicylate
CAS1300-64-1
Molecular FormulaC7H4Na2O6S
Molecular Weight262.1476
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium sulfosalicylate: CAS 1300-64-1, Core Analytical Reagent for Protein Precipitation and Metal Ion Detection


Sodium sulfosalicylate (CAS 1300-64-1), chemically the sodium salt of 5-sulfosalicylic acid, is a white, crystalline powder highly soluble in water . It functions as a potent protein precipitant, an analytical reagent for the spectrophotometric determination of metal ions (especially iron), and a diagnostic tool in urinalysis [1] . Its dual role as a strong acid and a metal chelator, enabled by its unique ortho-hydroxybenzoic acid and sulfonate functional groups, distinguishes it within the class of aromatic sulfonic acid salts .

Critical Differentiation of Sodium sulfosalicylate (1300-64-1) in Analytical and Diagnostic Workflows: Why In-Class Analogs Cannot Substitute


Sodium sulfosalicylate cannot be simply replaced by other common protein precipitants (e.g., trichloroacetic acid, TCA) or metal chelators (e.g., sodium sulfate, EDTA) due to quantifiable differences in assay interference, recovery efficiency, and turbidimetric sensitivity. For instance, while both SSA and TCA are used in protein precipitation, SSA demonstrates a critical advantage in specific applications: it does not interfere with the alkaline sodium hydrosulfite reduction assay for paraquat, whereas TCA, perchloric acid, and tungstic acid cause spectral changes or unwanted color reactions, directly impacting quantitative accuracy [1]. Furthermore, the turbidity produced by SSA alone is correlated with the Albumin/Globulin (A/G) ratio, a dependency not observed with TCA, which highlights a fundamental difference in precipitation mechanism that affects analytical specificity and reproducibility [2]. These established, quantitative disparities in performance across defined assay systems underscore that substitution without validation introduces substantial risk of method failure, data inaccuracy, and non-compliance in regulated diagnostic and research environments.

Sodium sulfosalicylate (1300-64-1): Quantitative Evidence of Performance Differentiation vs. Key Comparators


Sodium sulfosalicylate (SSA) vs. Trichloroacetic Acid (TCA) in Urinary Protein Measurement: A Comparative Analysis of Precision and Bias

In a method comparison study for urinary total protein measurement, the sulfosalicylic acid (SSA) method demonstrated a coefficient of variation (CV) of 6.84%, compared to 5.93% for the trichloroacetic acid (TCA) method [1]. However, the combination of SSA with sodium sulfate (SSSS) significantly improved precision to a CV of 3.97%, which was superior to both standalone SSA and TCA methods [1]. Bland-Altman analysis further revealed a bias of 5.8 for the pyrogallol red molybdate reference method versus SSA, while the TCA method showed a negative bias of -5.4, with Passing-Bablok regression indicating a proportional bias only for the TCA method [1]. This demonstrates that while standalone SSA is a viable option, its combination with sodium sulfate offers a quantifiably more precise and less biased alternative to TCA in this specific application.

Clinical Chemistry Urinalysis Protein Precipitation

Sodium sulfosalicylate vs. Alternative Acid Precipitants: Unique Non-Interference in a Specific Paraquat Assay

When preparing biological samples for the colorimetric determination of paraquat (PQ) using alkaline sodium hydrosulfite reduction, the choice of protein precipitant is critical. Sulfosalicylic acid (SSA) uniquely allowed for the direct use of the supernatant in the assay without any interference [1]. In stark contrast, trichloroacetic acid (TCA) and perchloric acid (PCA) altered the characteristic spectrum of reduced PQ, and tungstic acid reacted with the alkaline sodium hydrosulfite to form a dark blue color ('tungstic blue'), leading to false positives or inaccurate quantification [1]. The study reported that PQ added to homogenate was recovered quantitatively only when SSA was used as the precipitant, underscoring its unique compatibility with this specific downstream analytical method [1].

Toxicology Forensic Chemistry Sample Preparation

Sodium sulfosalicylate-based Spectrophotometry for Iron: Validated Linearity, Accuracy, and Precision for Industrial Process Water Monitoring

An optimized method using sulfosalicylic acid as a color-developing agent for the determination of total iron in circulating water has been validated, demonstrating robust quantitative performance suitable for industrial quality control [1]. The method achieved a standard deviation of less than 3.0% and a relative standard deviation (RSD) of less than 5.0%, with spike recovery rates ranging from 99% to 102% [1]. While this study provides performance metrics for the SSA method itself, it does not present head-to-head quantitative data against alternative iron detection methods like 1,10-phenanthroline or atomic absorption spectroscopy. However, the reported low RSD and excellent recovery establish a verifiable baseline for this specific SSA-based method's reliability in a complex matrix (circulating water), which is a key procurement consideration when evaluating method transfer or development costs.

Industrial Water Chemistry Analytical Method Validation Spectrophotometry

Sodium sulfosalicylate-based Spectrophotometry for Trace Iron: Validated Linearity in an Educational and Research Context

An improved sulfosalicylic acid (SSA) spectrophotometric method for the determination of trace iron was developed and validated, specifically for use in an experimental teaching environment [1]. The method established a strong linear relationship between Fe3+ concentration and absorbance within the range of 16-48 μg/mL, with a correlation coefficient (r) of 0.9949 [1]. Optimal parameters were determined to be 3.0 mL of 10% SSA solution and a 10-minute color development time, with measurement at 461 nm [1]. Like the previous evidence, this study provides a validated quantitative baseline for the SSA method's linearity but lacks a direct head-to-head comparison with other iron determination methods. The high linearity coefficient within the defined concentration range, however, serves as a key performance indicator for method suitability in academic or low-resource research settings.

Analytical Chemistry Education Trace Metal Analysis Spectrophotometry

Optimal Application Scenarios for Sodium sulfosalicylate (1300-64-1) Driven by Differential Evidence


Clinical Diagnostics: High-Precision Urinary Protein Measurement (with Sodium Sulfate)

In clinical chemistry laboratories, the combination of sodium sulfosalicylate with sodium sulfate is the preferred turbidimetric method for urinary protein measurement when high precision and low bias are required. The evidence shows this combination (SSSS) achieves a CV of 3.97%, significantly outperforming both SSA alone (6.84%) and TCA (5.93%), with a minimal bias of 1.7 compared to a reference method [1]. This makes it the superior choice for accurate monitoring of proteinuria in renal disease management.

Forensic and Clinical Toxicology: Unambiguous Sample Prep for Paraquat Quantitation

For toxicology laboratories performing quantitative analysis of the herbicide paraquat, sodium sulfosalicylate is the only suitable protein precipitant among common acidic reagents. Its unique non-interference with the downstream alkaline sodium hydrosulfite reduction assay ensures quantitative recovery and prevents false-positive or ambiguous results caused by spectral interference from TCA, perchloric acid, or color formation from tungstic acid [2]. In this application, SSA is not just preferred; it is a method-critical reagent for accurate forensic or clinical toxicology findings.

Industrial Process Control: Robust Iron Monitoring in Circulating Water

In industrial settings such as power plants or chemical manufacturing, sodium sulfosalicylate provides a validated, robust, and cost-effective method for the routine monitoring of total iron in circulating water systems. The method's documented relative standard deviation of <5.0% and excellent spike recovery of 99-102% confirm its reliability for process control without the need for expensive and complex instrumentation like atomic absorption spectrometers [3]. This data supports its procurement as a reliable reagent for in-house quality control laboratories.

Academic and Applied Research: Teaching Core Analytical Chemistry Principles

In an educational context, the sodium sulfosalicylate method for iron determination serves as an ideal model system for teaching fundamental concepts of spectrophotometry, method validation, and linearity. The documented linear range of 16-48 μg/mL Fe3+ with a strong correlation coefficient (r=0.9949) provides students with a clear and reliable demonstration of the Beer-Lambert Law [4]. Its straightforward protocol, using common laboratory equipment, makes it a practical and data-justified choice for undergraduate and graduate analytical chemistry curricula.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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